4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid
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Overview
Description
4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(N,N-dimethylamino)benzaldehyde and malonic acid.
Condensation Reaction: The 4-(N,N-dimethylamino)benzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Decarboxylation: The intermediate compound is then subjected to decarboxylation under acidic conditions to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid involves its interaction with molecular targets and pathways within biological systems. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially affecting their activity. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(N,N-Dimethylamino)phenylboronic acid: Similar structure with a boronic acid group instead of a butyric acid moiety.
4-(N,N-Dimethylamino)phenylacetic acid: Contains an acetic acid group instead of a butyric acid group.
4-(N,N-Dimethylamino)phenylpropionic acid: Contains a propionic acid group instead of a butyric acid group
Uniqueness
4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12(15)16/h3-6H,7-8H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHMQQAOIJFEFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645480 |
Source
|
Record name | 4-[4-(Dimethylamino)phenyl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52241-00-6 |
Source
|
Record name | 4-[4-(Dimethylamino)phenyl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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